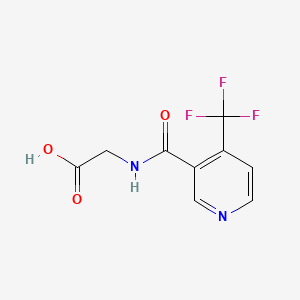

N-(4-Trifluoromethylnicotinoyl)glycine

描述

Flonicamid Metabolite TFNG is one of the metabolites of flonicamid, which is a selective aphicide.

作用机制

Mode of Action

The compound is converted from its amide derivative, N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM), to 4-(trifluoromethyl) nicotinoyl glycine (TFNG) using nitrile hydratase/amidase .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the conversion of TFNG-AM to TFNG by the action of nitrile hydratase/amidase . This conversion is part of the biodegradation process of nitrile-containing insecticides .

Result of Action

The result of the action of this compound is the conversion of TFNG-AM to TFNG. This conversion is part of the biodegradation process of nitrile-containing insecticides .

生物活性

N-(4-Trifluoromethylnicotinoyl)glycine (TFNG) is a compound derived from the neonicotinoid insecticide flonicamid. Its biological activity has garnered attention due to its potential implications in environmental science and toxicology. This article explores the biological activity of TFNG, focusing on its degradation, metabolic pathways, and toxicological effects.

Chemical Structure and Properties

This compound is characterized by its trifluoromethyl group attached to a nicotinoyl moiety. The molecular formula is , and it is often studied in relation to its metabolic products and environmental persistence.

Metabolism and Degradation

TFNG is primarily a metabolite of flonicamid, which undergoes biotransformation in various organisms. Research indicates that TFNG can be converted into other metabolites, including N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM), through enzymatic activities in microbial species such as Pseudaminobacter salicylatoxidans .

Table 1: Metabolic Pathways of Flonicamid

| Metabolite | Structure | Primary Site of Formation |

|---|---|---|

| Flonicamid | C11H12ClF3N4O3 | Liver |

| TFNG | C9H7F3N2O3 | Liver, Bile |

| TFNG-AM | C10H10F3N3O3 | Microbial degradation |

| 4-Trifluoronicotinic Acid (TFNA) | C7H4F3N1O2 | Urine, Faeces |

Toxicological Studies

Toxicological assessments have shown that TFNG exhibits moderate acute oral toxicity in rats. The compound is classified as having low dermal and inhalation toxicity . In studies involving the administration of flonicamid, it was found that TFNG and its derivatives were present in various tissues, indicating systemic absorption and potential bioaccumulation .

Case Studies

- Acute Toxicity in Rodents : A study administered single doses of flonicamid to rats, observing the distribution of TFNG in organs such as the liver and kidneys. The results indicated that TFNG was a significant metabolite, contributing to the overall toxicity profile of flonicamid .

- Environmental Impact : Research on the biodegradation of flonicamid revealed that TFNG could be broken down by specific bacterial strains, suggesting a pathway for detoxifying environments contaminated with neonicotinoids .

科学研究应用

Pharmaceutical Applications

N-(4-Trifluoromethylnicotinoyl)glycine has been studied for its potential therapeutic effects. Its structural similarity to nicotinic acid derivatives suggests possible applications in treating various conditions, including:

- Neurological Disorders : Research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

- Antimicrobial Activity : Some studies have reported that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against pathogens .

Agricultural Applications

This compound is primarily recognized as a metabolite of flonicamid, a systemic insecticide used to control pests such as aphids and whiteflies in various crops. Its applications in agriculture include:

- Insecticide Efficacy : Field trials have demonstrated that flonicamid and its metabolites, including this compound, effectively manage pest populations while being less harmful to beneficial insects compared to traditional insecticides. This selectivity is crucial for sustainable agricultural practices .

- Environmental Impact Studies : Research into the environmental fate of this compound has highlighted its stability and low volatility, which are advantageous for reducing off-target effects and ensuring safety in agricultural applications .

Environmental Science Applications

The compound's role as a reference standard in environmental analysis is significant:

- Analytical Chemistry : this compound serves as a standard in the analysis of pesticide residues in food commodities. Its quantification is essential for regulatory compliance and food safety assessments. Methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been developed for detecting this compound and its metabolites in agricultural products .

- Neuroprotective Effects :

- Pesticide Residue Analysis :

-

Field Trials on Insecticides :

- Field trials reported by the University of Hertfordshire showed that flonicamid significantly reduced aphid populations with minimal impact on non-target species. The study concluded that this compound's role as a metabolite contributes to the overall efficacy of flonicamid as an environmentally friendly insecticide .

属性

IUPAC Name |

2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c10-9(11,12)6-1-2-13-3-5(6)8(17)14-4-7(15)16/h1-3H,4H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMBYGGSBXWTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676420 | |

| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207502-65-6 | |

| Record name | N-(4-Trifluoromethylnicotinoyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207502656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-TRIFLUOROMETHYLNICOTINOYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92OK084J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG) and how does it relate to flonicamid?

A1: 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG) is a major metabolite of the insecticide flonicamid. It is formed through the breakdown of flonicamid within plants and the environment. While not an insecticide itself, understanding TFNG's behavior is crucial for assessing the overall environmental fate and residue levels of flonicamid. [, , , , , , , ]

Q2: How does the presence of TFNG impact the assessment of flonicamid residues in crops?

A2: Research indicates that TFNG can translocate within plants, moving from leaves to fruits. [, ] This movement means that simply measuring flonicamid levels in fruits might not provide a complete picture of the total residue. Therefore, accurate residue analysis needs to consider both flonicamid and its metabolite TFNG to ensure consumer safety and regulatory compliance. [, , , , , , , ]

Q3: Are there specific analytical methods designed to detect and quantify TFNG alongside flonicamid?

A3: Yes, researchers have developed sensitive and reliable analytical techniques, primarily employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to simultaneously determine the concentrations of flonicamid and its metabolites, including TFNG, in various matrices like crops and tea. [, , , , ] These methods are vital for monitoring residue levels and ensuring they remain within acceptable limits.

Q4: Have any studies investigated the leaching behavior of TFNG from tea, considering its consumption as an infusion?

A4: Yes, research has specifically explored the leaching rates of TFNG from processed tea into the infusion. [] This is particularly relevant given that tea consumption involves ingesting the infused liquid. The study aimed to assess potential exposure to TFNG through tea consumption and evaluate associated risks.

Q5: What is the significance of understanding the dissipation behavior of TFNG in the context of agricultural practices?

A5: Studying the dissipation of TFNG in crops like eggplant helps determine the time needed after pesticide application before the crop is safe for consumption. [] This information is crucial for establishing pre-harvest intervals, which are essential for ensuring food safety and minimizing consumer exposure to pesticide residues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。